molecular formula C7H16N2 B1298674 (S)-2-(1-methylpyrrolidin-2-yl)ethanamine CAS No. 422545-95-7

(S)-2-(1-methylpyrrolidin-2-yl)ethanamine

Cat. No.: B1298674
CAS No.: 422545-95-7
M. Wt: 128.22 g/mol
InChI Key: PNHGJPJOMCXSKN-ZETCQYMHSA-N
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Description

Significance of Pyrrolidine (B122466) Derivatives in Asymmetric Catalysis and Advanced Organic Synthesis

Among the vast family of N-heterocyclic amines, pyrrolidine derivatives have emerged as a privileged class of compounds in the realm of asymmetric catalysis and advanced organic synthesis. The pyrrolidine scaffold is a common motif found in numerous natural products and biologically active molecules, which has spurred significant interest in developing synthetic methods to access enantiomerically pure pyrrolidine-containing compounds. chemicalbook.com

In asymmetric catalysis, chiral pyrrolidine derivatives are widely employed as organocatalysts and as ligands for metal-catalyzed transformations. Their ability to form key intermediates, such as enamines and iminium ions, allows for a broad range of stereoselective C-C and C-X bond-forming reactions. The conformational rigidity of the five-membered ring and the defined spatial orientation of substituents play a crucial role in creating a chiral environment that directs the approach of reactants, leading to high levels of enantioselectivity.

Overview of the Chemical Compound (S)-2-(1-methylpyrrolidin-2-yl)ethanamine as a Core Chiral Synthon

This compound is a chiral diamine belonging to the family of pyrrolidine derivatives. Its structure features a pyrrolidine ring with an (S)-configured stereocenter at the 2-position, a methyl group on the nitrogen atom, and an aminoethyl side chain. This unique combination of a tertiary amine within the ring and a primary amine in the side chain makes it a versatile building block, or "synthon," for the synthesis of more complex chiral molecules.

The presence of two basic nitrogen atoms with different steric and electronic environments allows for selective functionalization, enabling its incorporation into a wide array of molecular frameworks. As a core chiral synthon, the stereochemical information embedded in its structure can be effectively transferred to new products, making it a valuable tool for the construction of enantiomerically pure compounds.

Below are some of the key physicochemical properties of this compound:

PropertyValue
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 179.5 °C at 760 mmHg
Density 0.903 g/cm³
Chirality (S)-enantiomer

Scope and Research Trajectory of this compound in Chemical Sciences

The research trajectory of this compound in the chemical sciences is primarily focused on its application as a versatile chiral building block for the synthesis of high-value molecules. Its utility spans from the preparation of novel chiral ligands for asymmetric catalysis to its incorporation into pharmacologically active compounds.

One of the key areas of investigation involves the derivatization of the primary and tertiary amine functionalities to create novel bidentate and tridentate chiral ligands for transition metal catalysts. These ligands are designed to coordinate with a metal center and create a well-defined chiral pocket that can effectively control the stereoselectivity of a variety of transformations, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Furthermore, the diamine structure of this compound makes it an attractive starting material for the synthesis of more complex chiral organocatalysts. By modifying the side chain, researchers can introduce additional functional groups that can participate in the catalytic cycle and enhance the stereochemical control of the reaction.

While direct catalytic applications of the parent compound are not extensively documented in peer-reviewed literature, its role as a precursor to more elaborate chiral structures is of significant interest. The development of efficient synthetic routes to this compound and its derivatives is crucial for expanding its utility in asymmetric synthesis. A known synthetic approach involves the resolution of the racemic mixture using a chiral resolving agent, followed by the isolation of the desired (S)-enantiomer.

The future research direction for this compound will likely focus on the design and synthesis of novel catalysts and ligands derived from its scaffold. The exploration of its application in the synthesis of specific drug targets and natural products will continue to be a driving force in this area of research. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile chiral synthons like this compound is expected to increase.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHGJPJOMCXSKN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349205
Record name 2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-amine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422545-95-7
Record name (2S)-1-Methyl-2-pyrrolidineethanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-amine
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Record name 2-Pyrrolidineethanamine, 1-methyl-, (2S)
Source European Chemicals Agency (ECHA)
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Applications of S 2 1 Methylpyrrolidin 2 Yl Ethanamine in Asymmetric Catalysis

Development of Chiral Ligands from (S)-2-(1-methylpyrrolidin-2-yl)ethanamine

The efficacy of this compound in asymmetric catalysis is realized through its incorporation into more complex chiral ligands. The structural rigidity and stereochemical information of the diamine are leveraged to create catalysts that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate.

The fundamental principle behind the design of enantioselective ligands from this compound is the creation of a well-defined, three-dimensional chiral pocket around the catalytically active metal center. This is often achieved by attaching sterically demanding groups to the nitrogen atoms of the diamine. The rigid pyrrolidine (B122466) framework helps to restrict conformational freedom, which is crucial for maintaining a consistent chiral environment. The ultimate goal is to maximize the steric and electronic differentiation between the two diastereomeric transition states that lead to the respective enantiomeric products. The ligand structure plays a vital role in achieving high enantioselectivities, and the ability to vary the ligand structure both electronically and sterically is essential for optimizing outcomes for various substrates. nih.gov

The synthesis of chiral metal complexes involves the reaction of a ligand derived from this compound with a suitable metal precursor. The choice of the metal is contingent on the specific catalytic reaction to be performed. For instance, in the context of the asymmetric Strecker reaction, a titanium(IV) complex has been shown to be effective. The preparation of such a complex can be carried out in situ by treating a solution of the chiral ligand with a metal source like titanium(IV) isopropoxide. The coordination of the ligand to the metal center establishes the chiral catalytic species responsible for inducing enantioselectivity.

A key advantage of using this compound as a ligand backbone is the ability to systematically modify its steric and electronic properties. This tuning is critical for optimizing catalyst performance for a given transformation.

Steric properties can be adjusted by introducing substituents of varying sizes onto the ligand frame. For example, the reaction of the primary amine with a bulky sulfonyl chloride introduces a sterically demanding group that can significantly influence the stereochemical outcome of the reaction.

Electronic properties can be modulated by incorporating electron-donating or electron-withdrawing groups within the ligand structure. These modifications can alter the Lewis acidity of the metal center, thereby impacting the catalytic activity and selectivity. The ability to make these modifications allows for the creation of a library of ligands that can be screened for optimal performance in a specific asymmetric transformation. The modification of ligand steric hindrance can lead to changes in the structure and reactivity of the resulting metal complexes. nih.gov

Catalytic Activity in Enantioselective Transformations

Ligands derived from this compound have been successfully employed in several types of enantioselective transformations, demonstrating their utility in the synthesis of chiral molecules.

Chiral ligands based on the this compound scaffold are effective in promoting asymmetric addition reactions. In these reactions, a nucleophile is added to a prochiral electrophile, such as an aldehyde, ketone, or imine. The chiral catalyst directs the nucleophilic attack to one of the two faces of the electrophile, resulting in the preferential formation of one enantiomer of the product. The success of these reactions is highly dependent on the precise steric and electronic nature of the chiral ligand, which dictates the level of enantiocontrol.

A notable application of catalysts derived from this compound is in the asymmetric Strecker reaction, which is a method for synthesizing α-amino acids. wikipedia.org In a specific example, a chiral ligand was synthesized from this compound and was subsequently used to prepare a titanium catalyst in situ. This catalyst was found to be highly effective in the enantioselective cyanation of imines. The reaction proceeds with high yields and good to excellent enantioselectivities for a variety of imine substrates, demonstrating the versatility of the catalyst system. The steric bulk provided by the ligand is thought to be crucial for the observed high levels of asymmetric induction.

The following table presents the results for the asymmetric Strecker reaction of various aldimines catalyzed by a titanium complex derived from a ligand based on this compound.

Aldimine SubstrateProductYield (%)Enantiomeric Excess (ee, %)
N-Benzylidenebenzylamine(R)-2-(Benzylamino)-2-phenylacetonitrile9986
N-(4-Methylbenzylidene)benzylamine(R)-2-(Benzylamino)-2-(p-tolyl)acetonitrile9988
N-(4-Methoxybenzylidene)benzylamine(R)-2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile9990
N-(4-Chlorobenzylidene)benzylamine(R)-2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile9982
N-(2-Naphthylmethylene)benzylamine(R)-2-(Benzylamino)-2-(naphthalen-2-yl)acetonitrile9992
N-(Furan-2-ylmethylene)benzylamine(R)-2-(Benzylamino)-2-(furan-2-yl)acetonitrile9988
N-((E)-Cinnamylidene)benzylamine(R,E)-2-(Benzylamino)-4-phenylbut-3-enenitrile8596

Based on a thorough review of the available scientific literature, there is no documented application of the specific chemical compound This compound in the context of Palladium-Catalyzed Allylic Alkylation .

Consequently, it is not possible to provide an article on this subject that adheres to the requested outline and maintains scientific accuracy. The required sections on its application in this specific catalytic reaction, the elucidation of stereochemical control factors, the role of ligand-substrate interactions, and the analysis of the catalytic cycle cannot be constructed without published research findings.

Further investigation into the broader field of asymmetric catalysis reveals that while various chiral pyrrolidine-based ligands are utilized, the specific compound of interest, this compound, has not been reported in the literature for this particular application. Scientific articles on asymmetric palladium-catalyzed reactions typically focus on ligands that have demonstrated efficacy, and this compound does not appear among them for this reaction type.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” and its role in Palladium-Catalyzed Allylic Alkylation is not feasible due to the lack of foundational scientific research on the topic.

Advanced Analytical and Spectroscopic Characterization of S 2 1 Methylpyrrolidin 2 Yl Ethanamine and Its Stereoisomers

Chromatographic Techniques for Enantiomeric Resolution and Purity Assessment

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge. gcms.cz Chiral chromatography is the primary approach to resolve these stereoisomers, utilizing a chiral environment, typically a chiral stationary phase (CSP), to induce differential interactions that lead to separation. azom.commdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds. nih.gov The development of a robust HPLC method for separating the enantiomers of 2-(1-methylpyrrolidin-2-yl)ethanamine involves the systematic optimization of the stationary phase, mobile phase, and detection parameters. sigmaaldrich.commdpi.com

The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical step. For amine compounds like 2-(1-methylpyrrolidin-2-yl)ethanamine, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used due to their broad applicability and excellent resolving power. pensoft.netmdpi.com Cyclodextrin-based phases, particularly β-cyclodextrin, have also been successfully employed for the enantiomeric separation of nicotine (B1678760) and its analogues, which share structural similarities. mst.edu The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which differ in stability and result in different retention times.

Mobile phase composition plays a crucial role in modulating retention and selectivity. In normal-phase mode, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326), ethanol) is typically used. The type and concentration of the alcohol modifier can significantly impact the resolution. Additives such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) are often incorporated into the mobile phase at low concentrations (e.g., 0.1-0.2%) to improve peak shape and reduce tailing by minimizing undesirable interactions between the basic amine analyte and the silica surface of the column. researchgate.net

For compounds with primary or secondary amine groups, pre-column derivatization with a chiral derivatizing agent can be an alternative strategy. mdpi.comresearchgate.net This reaction converts the enantiomers into diastereomers, which can then be separated on a standard achiral column. However, direct separation on a CSP is often preferred to avoid the extra step and potential complications of derivatization. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Amine Enantiomer Separation
ParameterConditionRationale/Effect
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Provides stereospecific interactions (H-bonding, dipole-dipole) for chiral recognition.
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10, v/v)Adjusting the modifier (isopropanol) percentage controls retention time and can optimize resolution.
Additive 0.1% Diethylamine (DEA)Improves peak shape for basic analytes by masking active sites on the silica support.
Flow Rate 1.0 mL/minAffects analysis time and efficiency; lower flow rates can sometimes improve resolution. sigmaaldrich.com
Column Temperature 25°CTemperature can influence selectivity; lower temperatures often enhance chiral recognition. sigmaaldrich.com
Detection UV at 254 nmGeneral-purpose detection; wavelength is selected based on the analyte's chromophore.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher efficiency, faster analysis times, and reduced use of organic solvents. chromatographyonline.comnih.gov The mobile phase in SFC typically consists of supercritical carbon dioxide (CO2) mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol. chromatographyonline.com

For the enantiomeric separation of nicotine and related alkaloids, SFC has demonstrated excellent performance. nih.govresearchgate.net Method development focuses on optimizing the CSP, modifier, additive, temperature, and back pressure. Immobilized polysaccharide-based chiral stationary phases, such as Chiralpak IG-3, are frequently used and show high selectivity for these types of compounds. nih.govresearchgate.net

The choice of organic modifier and additive is critical. Alcohols like methanol or isopropanol are common modifiers, and their concentration significantly affects retention and resolution. nih.gov Basic additives, such as diethylamine (DEA), are essential for achieving good peak shapes for basic analytes. nih.gov Optimized methods can achieve baseline resolution of enantiomers in under six minutes. nih.gov The high diffusion rates and low viscosity of supercritical fluids allow for the use of high flow rates without a significant loss of efficiency, contributing to the speed of SFC separations. chromatographyonline.comchromatographyonline.com

Table 2: Optimized SFC Parameters for Enantioseparation of Nicotine Analogues nih.gov
ParameterOptimized Condition
Column (CSP) Chiralpak IG-3
Mobile Phase Supercritical CO2 / Isopropyl Alcohol (90:10, v/v)
Additive 0.2% Diethylamine (DEA)
Flow Rate 3 mL/min
Column Temperature 40°C
Back Pressure 120 bar (approx. 12 MPa)
Detection UV (Diode Array)

Gas Chromatography (GC) is another valuable technique for chiral analysis, known for its high resolution and sensitivity. azom.com The separation of enantiomers by GC is achieved using a capillary column coated with a chiral stationary phase. gcms.cz For chiral amines and related compounds, derivatized cyclodextrins are the most commonly used CSPs. gcms.czazom.com

The principle of separation involves the formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin-based CSP. azom.com The stability of these complexes differs, leading to different retention times. The thermodynamic parameters of these interactions, such as the enthalpy (ΔH) and entropy (ΔS) of association, govern the enantioselectivity. wiley.com

Method development in chiral GC involves optimizing the temperature program, carrier gas flow rate, and the specific type of CSP. Isothermal conditions are often used to study the thermodynamics of the separation. wiley.com Due to the volatility requirement for GC, derivatization of the amine group may sometimes be necessary to improve thermal stability and chromatographic performance. This can be achieved by acylation, for example, with trifluoroacetyl groups. Alternatively, indirect methods can be used where the enantiomers are first reacted with a chiral derivatizing reagent to form diastereomers, which can then be separated on a conventional achiral GC column. mdpi.com Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the separated enantiomers. azom.comnih.gov

Table 3: Potential GC Parameters for Chiral Analysis of a Pyrrolidine (B122466) Derivative
ParameterConditionPurpose
Column (CSP) Derivatized β-cyclodextrin (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)Provides the chiral environment for enantioseparation.
Carrier Gas Hydrogen or HeliumTransports the analyte through the column. Hydrogen often provides better efficiency.
Oven Temperature Isothermal (e.g., 120-180°C) or Temperature ProgramControls retention time and selectivity. Optimization is key for resolution.
Injector Temperature ~250°CEnsures rapid volatilization of the sample.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantification, MS for positive identification and quantification.

Spectroscopic Methods for Structural and Stereochemical Elucidation

Spectroscopic techniques are essential for confirming the molecular structure and determining the stereochemistry of (S)-2-(1-methylpyrrolidin-2-yl)ethanamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure, configuration, and conformation in solution. core.ac.uk For 2-(1-methylpyrrolidin-2-yl)ethanamine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The stereochemistry and conformation of the five-membered pyrrolidine ring can be investigated in detail. Pyrrolidine rings are not planar and exist in dynamic equilibrium between various puckered conformations, often described as "envelope" or "twist" forms. nih.govresearchgate.net The relative configuration of the substituent at the C2 position influences the preferred conformation. The analysis of proton-proton coupling constants (³JHH), obtained from the ¹H NMR spectrum, is crucial for this analysis. These coupling constants are related to the dihedral angles between adjacent protons via the Karplus equation, providing insight into the geometry of the ring. researchgate.net

Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, are used to identify protons that are close in space, which is invaluable for confirming stereochemical assignments and determining the preferred orientation of the ethylamine (B1201723) side chain relative to the pyrrolidine ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Core Structure of 2-(1-methylpyrrolidin-2-yl)ethanamine
PositionNucleusPredicted Chemical Shift (ppm)Key Correlations (2D NMR)
N-CH₃¹H~2.2 - 2.5HSQC to N-CH₃ carbon
N-CH₃¹³C~40 - 42HMBC to C2, C5 protons
Pyrrolidine C2-H¹H~2.5 - 3.0COSY to C3-H₂ and Side Chain CH₂
Pyrrolidine C2¹³C~65 - 70HSQC to C2-H; HMBC to N-CH₃ protons
Pyrrolidine C3, C4-H₂¹H~1.5 - 2.0COSY correlations within the ring
Pyrrolidine C5-H₂¹H~2.1 - 2.8COSY to C4-H₂
Side Chain -CH₂-CH₂-NH₂¹H~2.6 - 3.2COSY between the two CH₂ groups

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. purdue.edu For this compound (C7H16N2), the nominal molecular weight is 128 Da. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. measurlabs.comresearchgate.net The calculated monoisotopic mass is 128.1313 Da, and HRMS can confirm this value to within a few parts per million (ppm), unequivocally verifying the compound's elemental composition. nih.govnih.gov

Electron Ionization (EI) or tandem mass spectrometry (MS/MS) techniques like Electrospray Ionization (ESI) are used to induce fragmentation. The fragmentation pattern is a fingerprint of the molecule's structure. For 2-(1-methylpyrrolidin-2-yl)ethanamine, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyrrolidine nitrogen, leading to the formation of a stable N-methylpyrrolidinyl cation or related fragments.

Side-chain cleavage: Loss of the ethylamine group.

Ring fragmentation: Cleavage of the pyrrolidine ring itself.

The identification of these characteristic fragment ions allows for the confirmation of the core structure and the nature of the side chain.

Table 5: Expected Mass Spectrometry Data for 2-(1-methylpyrrolidin-2-yl)ethanamine
IonFormulaCalculated Exact Mass (m/z)Description
[M+H]⁺C₇H₁₇N₂⁺129.1386Protonated molecular ion (common in ESI)
[M]⁺•C₇H₁₆N₂⁺•128.1313Molecular ion (common in EI)
Fragment 1C₆H₁₂N⁺98.0964Loss of CH₂NH₂ from the molecular ion (alpha-cleavage at side chain)
Fragment 2C₅H₁₀N⁺84.0808N-methylpyrrolidinyl cation from cleavage of the ethylamine group

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. mtoz-biolabs.compurechemistry.org This differential absorption provides information about the stereochemical features of the molecule. mtoz-biolabs.com For a chiral molecule, the CD spectrum is not zero and its mirror-image enantiomer will produce a mirror-image spectrum. researchgate.net This principle allows for the determination of the absolute configuration of a chiral compound, often by comparing its experimental spectrum to that of a known standard or to a spectrum predicted by quantum-mechanical calculations. mtoz-biolabs.comnih.gov

Chiral primary amines such as this compound often lack a suitable chromophore that absorbs in the accessible region of a CD spectrometer. To overcome this, a common strategy is to chemically modify the amine with a derivatizing agent to introduce a chromophore. nih.gov For instance, a protocol for determining the absolute configuration of α-chiral primary amines involves derivatization through condensation with pyridine (B92270) carboxaldehyde to yield a corresponding imine. nih.gov This imine can then form a complex with a metal, such as copper(I), which exhibits a metal-to-ligand-charge-transfer (MLCT) band in the visible region of the CD spectrum. nih.gov The sign and magnitude of the observed Cotton effects in the CD spectrum of the derivative can then be correlated to the absolute configuration of the parent amine. nih.gov

In a study on a different chiral pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, the absolute configuration was confirmed by comparing the experimental CD spectrum with theoretically calculated spectra for both the (S) and (R) enantiomers. nih.gov The experimental spectrum showed excellent agreement with the spectrum calculated for the S-configured stereoisomer, which exhibited a positive Cotton effect around 278 nm and a negative band around 243 nm. nih.gov This combined experimental and computational approach provides a high degree of confidence in assigning the absolute structure. nih.gov

Illustrative CD Spectral Data for a Derivatized Chiral Pyrrolidine

Wavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹)Cotton Effect
278+15,000Positive
243-22,000Negative

Note: This table presents illustrative data based on findings for a related chiral pyrrolidine derivative to demonstrate the type of results obtained from CD spectroscopy. nih.gov Specific experimental data for this compound was not available in the consulted sources.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction is considered the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. researchgate.netspringernature.com This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact spatial arrangement of every atom in the molecule to be established. purechemistry.org

The determination of the absolute structure relies on the physical phenomenon of anomalous dispersion, also known as resonant scattering. nih.goved.ac.uk This effect occurs when the energy of the incident X-rays is close to the absorption edge of one of the atoms in the crystal, causing a phase shift in the scattered X-rays. researchgate.net This phase shift breaks Friedel's Law, leading to small but measurable intensity differences between reflections with indices (hkl) and (-h-k-l), which are known as Bijvoet pairs. researchgate.netnih.gov The analysis of these intensity differences allows for the differentiation between a molecule and its enantiomer. ed.ac.uk

For molecules composed solely of light atoms (like C, H, N, O), such as this compound, the anomalous scattering effect is inherently weak when using standard molybdenum X-ray sources. nih.govresearchgate.net To enhance the effect and enable a reliable assignment, it is often necessary to use copper radiation, as the longer wavelength is closer to the absorption edges of these light atoms. nih.gov An alternative and common strategy is to co-crystallize the chiral amine with an entity containing a heavier atom. This can be achieved by forming a salt with an appropriate acid, such as hydrobromic acid, or with a chiral acid of known configuration, like tartaric acid. springernature.com The heavier atom (e.g., bromine) acts as a strong anomalous scatterer, making the Bijvoet differences more pronounced and the determination of the absolute configuration more reliable. researchgate.net

The statistical parameter used to validate the assignment of the absolute structure is the Flack parameter. nih.gov A value of the Flack parameter close to zero indicates that the correct absolute configuration has been determined, while a value near one suggests that the inverted structure is the correct one. nih.govresearchgate.net For example, in a published crystal structure of a chiral pyrrolidine derivative, the enantiopure compound crystallized in a chiral space group (P2₁2₁2₁), and the subsequent structural refinement yielded a Flack parameter that confirmed the assigned absolute configuration. nih.govresearchgate.net

Illustrative Crystallographic Data for Absolute Configuration Determination

ParameterValueDescription
Crystal SystemOrthorhombicThe crystal system defines the symmetry of the unit cell.
Space GroupP2₁2₁2₁A chiral (non-centrosymmetric) space group, necessary for an enantiopure compound. nih.gov
RadiationCu Kα (λ = 1.54178 Å)Copper radiation is often used for light-atom structures to enhance anomalous dispersion. nih.gov
Flack Parameter0.05 (4)A value close to 0 confirms the correctness of the assigned absolute configuration. nih.govresearchgate.net

Note: This table provides representative data to illustrate the key parameters in an X-ray crystallographic analysis for absolute configuration determination, based on general principles and data from related chiral molecules. nih.govnih.govresearchgate.net Specific crystallographic data for this compound was not available in the consulted sources.

Computational and Theoretical Investigations of S 2 1 Methylpyrrolidin 2 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is employed to determine the optimized, or lowest-energy, geometry of (S)-2-(1-methylpyrrolidin-2-yl)ethanamine. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable three-dimensional arrangement of the atoms.

DFT calculations also yield critical electronic properties such as total energy, dipole moment, and polarizability. These parameters help to characterize the molecule's stability and its response to external electric fields. The results of such a study provide a foundational understanding of the molecule's physical and chemical nature. nih.gov

Table 1: Representative Optimized Geometric Parameters for this compound from a Hypothetical DFT Study This table illustrates the type of data obtained from DFT calculations. The values are representative and not from a specific published study.

ParameterAtoms InvolvedCalculated Value
Bond LengthC-N (pyrrolidine ring)~1.47 Å
Bond LengthC-C (ethyl side-chain)~1.54 Å
Bond AngleC-N-C (pyrrolidine ring)~109.5°
Dihedral AngleN-C-C-N (side-chain)Variable (conformation-dependent)

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. dergipark.org.tr A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the nitrogen atoms, indicating these are the primary sites for electrophilic attack.

Analysis of charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, complements FMO theory. bhu.ac.in The MEP map illustrates the electron density on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. bhu.ac.in In this molecule, the lone pairs of the nitrogen atoms would be expected to be regions of strong negative potential.

Table 2: Illustrative Frontier Orbital Data for this compound This table shows representative data derived from FMO analysis. The values are for illustrative purposes.

ParameterCalculated Value (eV)Implication
HOMO Energy-6.5Electron-donating capability
LUMO Energy+1.2Electron-accepting capability
HOMO-LUMO Gap7.7High kinetic stability

Due to the flexibility of the pyrrolidine (B122466) ring and the ethylamine (B1201723) side chain, this compound can exist in multiple conformations. A thorough conformational analysis is necessary to identify the different stable conformers and their relative energies. researchgate.net Computational methods can systematically rotate the single bonds in the molecule to map out the potential energy surface and locate the various energy minima, which correspond to stable conformations. Understanding the conformational landscape is vital, as the biological activity or reactivity of the molecule can be dependent on a specific conformer.

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics extend the investigation from single molecules to their interactions with other systems, such as biological macromolecules or reactants in a chemical transformation.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a target protein. nih.gov

For this compound, docking studies could be used to investigate its potential interactions with targets like neurotransmitter receptors or enzymes. The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. physchemres.org A scoring function then ranks the different poses to identify the most favorable binding mode.

Prediction of Stereochemical Outcomes

The stereochemical outcome of chemical reactions is of paramount importance, particularly in the synthesis of chiral molecules where the spatial arrangement of atoms can dictate biological activity and physical properties. Computational chemistry has emerged as a powerful tool for predicting and rationalizing the stereoselectivity of reactions involving chiral catalysts and auxiliaries, such as this compound. Methodologies like Density Functional Theory (DFT) are instrumental in elucidating the intricate details of reaction mechanisms and the origins of enantioselectivity.

In the context of reactions catalyzed by chiral pyrrolidine derivatives, computational models are employed to investigate the transition states leading to the formation of different stereoisomers. The fundamental principle is that the observed stereochemical outcome is determined by the relative energies of these diastereomeric transition states. The lower the energy of a particular transition state, the faster the reaction pathway, and consequently, the more abundant the corresponding stereoisomer will be in the product mixture.

DFT calculations allow for the detailed examination of the three-dimensional structures of these transition states. A key aspect of this analysis is the study of non-covalent interactions (NCIs) between the catalyst and the substrate. These interactions, which include hydrogen bonding, steric repulsion, and van der Waals forces, create a "chiral pocket" that preferentially accommodates the substrate in a specific orientation. This preferential binding mode is what ultimately directs the stereochemical course of the reaction. For instance, in reactions involving catalysts with a chiral pyrrolidine backbone, the orientation of substituents on the pyrrolidine ring can create steric hindrance that disfavors one approach of the substrate over another, leading to high enantioselectivity. nih.govresearchgate.netresearchgate.netchemrxiv.org

Advanced computational tools have been developed to further aid in the analysis of these complex systems. One such tool, NEST (Notably Exquisite Stereo-discerning Tool), is designed to dissect the steric effects of ligands in cylindrically shaped complexes, allowing for the prediction of experimental enantioselectivities. nih.govresearchgate.netresearchgate.netchemrxiv.org By quantifying the steric landscape of the catalyst's chiral pocket, such tools provide a more intuitive and predictive understanding of the factors governing stereoselectivity.

The table below illustrates the kind of data that can be generated from computational studies to predict stereochemical outcomes. The values are hypothetical and serve to demonstrate the concept.

Transition StateRelative Energy (kcal/mol)Predicted Major EnantiomerPredicted Enantiomeric Excess (%)
TS-R2.5S98
TS-S0.0S

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. liverpool.ac.ukresearchgate.netsysrevpharm.org These models are built upon the principle that the properties of a molecule are encoded in its structure. By quantifying various aspects of a molecule's structure through numerical values known as "descriptors," it is possible to develop predictive models for a wide range of properties.

For a molecule like this compound, a QSPR study would involve the calculation of a diverse set of molecular descriptors. These can be broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular volume and surface area.

Quantum-chemical descriptors: Calculated using quantum mechanics, providing information about the electronic properties of the molecule, such as dipole moment and orbital energies.

Constitutional descriptors: Simple counts of atoms, bonds, and rings.

Once a set of descriptors is generated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that relates these descriptors to a specific property of interest. For amines, properties such as boiling point, density, and basicity are often subjects of QSPR studies. For example, a QSPR model for the density of amines might find that the intrinsic density (molecular weight divided by molecular volume), hydrogen bond acidity, and the sum of intrinsic state values are the most important predictive variables. nih.gov

While specific QSPR studies focused solely on this compound are not extensively documented in the literature, its properties can be predicted using computational tools that are based on generalized QSPR models. The following table presents a selection of computed properties for this compound, which are themselves the output of such predictive models. nih.gov

PropertyValue
Molecular Weight128.22 g/mol
XLogP30.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass128.131348519 Da
Monoisotopic Mass128.131348519 Da
Topological Polar Surface Area29.3 Ų
Heavy Atom Count9

The development of robust QSPR models is an iterative process that involves model building, validation, and refinement. A validated QSPR model can be a valuable tool in chemical research and development, enabling the prediction of properties for novel compounds without the need for experimental synthesis and measurement, thereby accelerating the discovery and optimization process. liverpool.ac.ukresearchgate.netsysrevpharm.org

Future Research Directions and Emerging Applications

Expansion of Asymmetric Catalysis Scope

The inherent chirality and bifunctional nature of (S)-2-(1-methylpyrrolidin-2-yl)ethanamine and its derivatives make them prime candidates for a broader range of asymmetric catalytic transformations. While pyrrolidine-based organocatalysts are known to be effective in reactions such as Michael additions and aldol (B89426) reactions, there is considerable potential for expanding their utility. unibo.it Future investigations are likely to explore their efficacy in a wider array of C-C and C-X bond-forming reactions.

Research could be directed towards employing this chiral diamine in novel organocatalytic transformations, including but not limited to:

Enantioselective Aldol and Mannich Reactions: Exploring the catalyst's ability to control stereochemistry in the formation of complex, polyfunctional molecules.

Michael Additions: Further investigation into the addition of various nucleophiles to α,β-unsaturated compounds, a cornerstone of asymmetric synthesis. nih.gov

Diels-Alder Reactions: Assessing its potential to catalyze [4+2] cycloadditions, providing access to stereochemically rich cyclic systems.

α-Functionalization of Carbonyl Compounds: Investigating its use in the enantioselective introduction of heteroatoms (e.g., fluorine, chlorine, nitrogen) at the α-position of aldehydes and ketones.

The development of derivatives of this compound, by modifying the substituents on the nitrogen atoms or the pyrrolidine (B122466) ring, could further tune its steric and electronic properties, leading to enhanced reactivity and selectivity in these and other asymmetric transformations.

Exploration in Advanced Materials Chemistry

The integration of chiral molecules into functional materials is a rapidly growing field, and this compound represents a promising, yet largely unexplored, building block for such applications. Its distinct stereochemistry and reactive amine groups could be leveraged to create materials with unique properties and functionalities.

Future research in this area could focus on:

Chiral Metal-Organic Frameworks (MOFs): Incorporating the diamine as a chiral ligand in the synthesis of MOFs could lead to porous materials with enantioselective recognition and separation capabilities, as well as applications in asymmetric catalysis. nih.gov

Functionalized Polymers: The diamine can be used as a monomer or a modifying agent to create chiral polymers. These materials could find applications in chiral chromatography, as sensors for chiral molecules, or as recyclable catalysts.

Chiral Porous Materials: The synthesis of chiral hybrid materials, where the diamine is covalently linked to a porous support like silica (B1680970), could result in robust and reusable heterogeneous catalysts for asymmetric reactions. nih.govmdpi.com The accessibility of the active sites within these materials would be a crucial factor in their catalytic performance. mdpi.com

The development of these advanced materials would benefit from a deeper understanding of how the molecular chirality of this compound translates into the macroscopic properties of the resulting material.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While synthetic routes to this compound exist, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods in line with the principles of green chemistry. This includes exploring alternative starting materials, reducing the number of synthetic steps, and minimizing waste generation.

Promising avenues for future synthetic development include:

Biocatalysis: The use of enzymes for the synthesis of chiral amines and their precursors is a rapidly advancing field. nih.gov Engineered enzymes could provide highly enantioselective and sustainable routes to this compound and its derivatives, potentially starting from simple, renewable feedstocks. acs.orgnih.gov Recent advancements in the biocatalytic construction of chiral pyrrolidines through intramolecular C(sp3)–H amination highlight the potential of this approach. acs.orgnih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and efficiency. thieme-connect.dethieme-connect.de Developing a continuous flow process for the synthesis of this compound could significantly enhance its production and accessibility for various applications. mdpi.com

Catalytic N-Alkylation: Sustainable methods for the N-alkylation of cyclic amines using non-toxic and abundant catalysts are being explored. researchgate.net Applying such methods to the synthesis of the N-methylated pyrrolidine ring of the target compound could offer a greener alternative to traditional alkylating agents.

These advanced synthetic strategies will be crucial for making this compound and its derivatives more readily available for both academic research and industrial applications.

Interdisciplinary Research with Computational Chemistry Advancements

The synergy between experimental and computational chemistry is a powerful tool for accelerating catalyst development and understanding reaction mechanisms. Future research on this compound will undoubtedly benefit from this interdisciplinary approach.

Key areas where computational chemistry can make a significant impact include:

Mechanistic Insights: Density Functional Theory (DFT) studies can be employed to elucidate the detailed reaction mechanisms of catalytic processes involving this diamine. researchgate.net This includes identifying transition states, understanding the role of non-covalent interactions in stereocontrol, and rationalizing experimental observations.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can be developed to predict the catalytic performance of new derivatives of this compound. nih.govkfupm.edu.samdpi.combohrium.com Such models can guide the rational design of more efficient and selective catalysts, reducing the need for extensive experimental screening. nih.govkfupm.edu.samdpi.combohrium.com

Catalyst Design: Computational tools can be used to design novel catalysts based on the this compound scaffold with tailored properties for specific applications. This includes optimizing the steric and electronic features of the catalyst to achieve higher levels of enantioselectivity.

By combining computational predictions with targeted experimental validation, the development of next-generation catalysts based on this versatile chiral diamine can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-2-(1-methylpyrrolidin-2-yl)ethanamine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination or alkylation of pyrrolidine precursors. For example, tert-butyl carbamate intermediates can be replaced with the target amine under coupling conditions, followed by deprotection . Purification often employs techniques like column chromatography or continuous flow reactors to enhance yield and purity. Analytical methods such as GC (>98% purity) and chiral HPLC are critical for verifying enantiomeric excess .

Q. How is the stereochemistry of this compound confirmed?

  • Methodological Answer : Chiral resolution via HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) is standard. Absolute configuration can be confirmed using X-ray crystallography (via SHELX software ) or comparative NMR analysis with known enantiomers. Optical rotation measurements ([α]D) are also used to validate stereochemical integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 2.34–2.09 ppm for pyrrolidine protons ).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ = 129.1 for C7H16N2).
  • IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and pyrrolidine ring vibrations .

Advanced Research Questions

Q. How does this compound interact with neurological targets?

  • Methodological Answer : The compound’s secondary amine and pyrrolidine ring enable hydrogen bonding and hydrophobic interactions with receptors. In silico docking studies (using software like AutoDock) predict affinity for dopamine D2 and serotonin 5-HT1A receptors. In vitro binding assays (e.g., radioligand displacement) validate these interactions, with Ki values often <100 nM .

Q. What role does this compound play in templating microporous materials?

  • Methodological Answer : As a chiral diamine, it acts as a structure-directing agent in synthesizing metal phosphates or zeolites. For example, it templates aluminum phosphate frameworks by coordinating with metal centers via its amine groups. Powder XRD and BET surface area analysis confirm pore structure and crystallinity .

Q. How can computational methods predict its thermochemical properties?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates bond dissociation energies, pKa, and solvation free energies. Basis sets like 6-31G* optimize geometry, while vibrational frequency analysis validates minima. These data guide synthetic and pharmacological optimization .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Establish EC50/IC50 values under standardized conditions.
  • Metabolic Stability Assays : Use liver microsomes to assess degradation rates.
  • Species-Specific Variability : Compare receptor homology (e.g., human vs. rodent targets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.